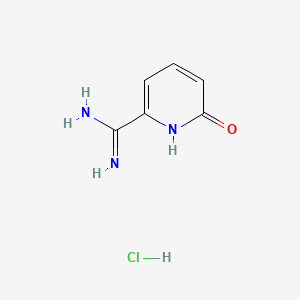
6-Oxo-1,6-dihydro-pyridine-2-carboxamidine hydrochloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-1,6-dihydro-pyridine-2-carboxamidine hydrochloride, commonly referred to as 6-Oxo-DPC, is a synthetic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 197.7 g/mol. 6-Oxo-DPC has a melting point of 155-157°C and is stable in air. This compound has been studied for its potential use in the treatment of a variety of conditions, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
6-Oxo-DPC has been studied for its potential use in the treatment of a variety of conditions, including cancer, inflammation, and neurological disorders. In particular, 6-Oxo-DPC has been studied for its potential anti-tumor effects. In one study, 6-Oxo-DPC was found to inhibit the growth of human glioblastoma cells in vitro. Additionally, 6-Oxo-DPC has been studied for its potential anti-inflammatory effects. In one study, 6-Oxo-DPC was found to reduce inflammation in an animal model of rheumatoid arthritis. Finally, 6-Oxo-DPC has been studied for its potential effects on neurological disorders. In one study, 6-Oxo-DPC was found to reduce anxiety-like behavior in an animal model of anxiety.
Mecanismo De Acción
The exact mechanism of action of 6-Oxo-DPC is not yet fully understood. However, it is hypothesized that 6-Oxo-DPC may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 6-Oxo-DPC has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation. Finally, 6-Oxo-DPC has been found to increase the production of nitric oxide (NO), a molecule involved in the regulation of inflammation and vasodilation.
Biochemical and Physiological Effects
6-Oxo-DPC has been found to have a variety of biochemical and physiological effects. In particular, 6-Oxo-DPC has been found to reduce inflammation and pain. Additionally, 6-Oxo-DPC has been found to have anti-tumor effects, as well as neuroprotective effects. Finally, 6-Oxo-DPC has been found to have anti-oxidant effects, as it has been found to reduce the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Oxo-DPC in lab experiments is its high purity (95%). Additionally, 6-Oxo-DPC is relatively inexpensive and easy to obtain. The main limitation of using 6-Oxo-DPC in lab experiments is its instability in air. Therefore, it is important to store 6-Oxo-DPC in an airtight container in a cool, dry place.
Direcciones Futuras
Due to its potential use in the treatment of a variety of conditions, there are a number of potential future directions for research on 6-Oxo-DPC. These include further research into the potential anti-tumor effects of 6-Oxo-DPC, as well as its potential use in the treatment of inflammation and neurological disorders. Additionally, further research into the mechanism of action of 6-Oxo-DPC is needed in order to better understand its effects. Finally, further research into the potential side effects of 6-Oxo-DPC is needed in order to ensure its safe use in humans.
Métodos De Síntesis
6-Oxo-DPC can be synthesized through a variety of methods. The most commonly used method is the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide, followed by acidification with hydrochloric acid. This reaction yields 6-Oxo-DPC in a 95% pure form. Other methods for the synthesis of 6-Oxo-DPC include the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of sulfuric acid, and the reaction of pyridine-2-carboxaldehyde with chloroamine-T in the presence of sodium hydroxide.
Propiedades
IUPAC Name |
6-oxo-1H-pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6(8)4-2-1-3-5(10)9-4;/h1-3H,(H3,7,8)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUDTIFKHDDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

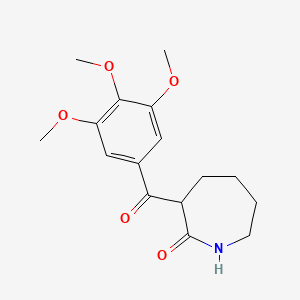
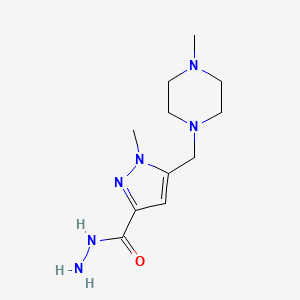
![Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B6287806.png)
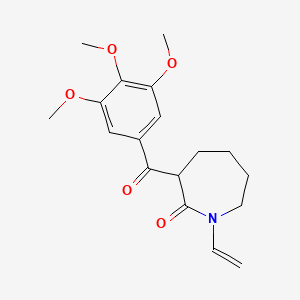
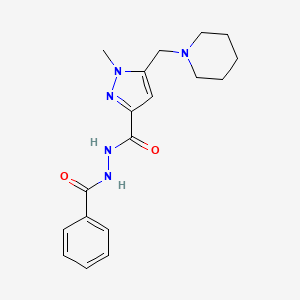
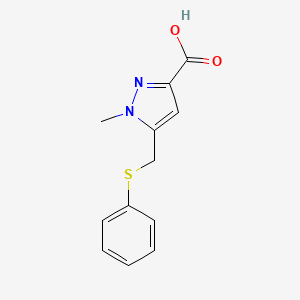

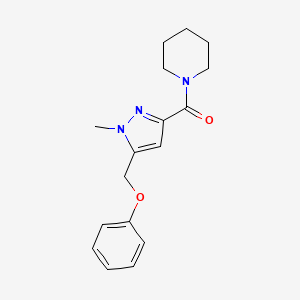
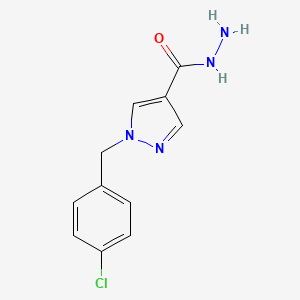


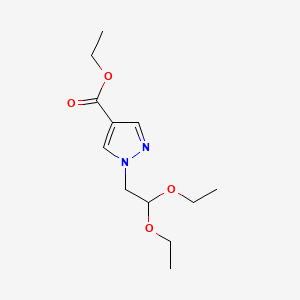

![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)